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Compound of Interest

Compound Name: EPZ-719

Cat. No.: B10831913

An In-Depth Technical Guide to the Discovery and Development of EPZ-719

Introduction

EPZ-719 is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-
containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible
for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved
in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic
target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted
the development of inhibitors to probe its biology and validate it as a target.[1][2] EPZ-719
emerged from a dedicated discovery campaign as a tool compound with properties suitable for
robust in vitro and in vivo preclinical studies.[1][4]

Discovery and Optimization Pathway

The discovery of EPZ-719 was a systematic process involving high-throughput screening, hit
validation, and extensive optimization.[1]

« Initial Screening: The process began with a high-throughput screening of a proprietary,
histone methyltransferase-biased compound library developed by Epizyme.[1][4]

« Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1]
Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values
of 166 uM and 22.1 uM, respectively.[1][3]
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 Hit Validation: Further validation confirmed that these compounds were true, reversible
inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition
with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with
respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using
Surface Plasmon Resonance (SPR).[5]

o Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray co-
crystal structures, was employed for lead optimization.[1][2] This effort was coupled with the
optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a
compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole
series to a more potent diamine series, which ultimately yielded EPZ-719.[5]
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Figure 1: Drug discovery workflow leading to EPZ-719.

Mechanism of Action

EPZ-719 functions by directly inhibiting the enzymatic activity of SETD2. This inhibition
prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby
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blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts
downstream cellular processes that rely on it, such as transcriptional regulation and DNA
repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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